9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one

RNA thermodynamics modified nucleoside biophysics duplex stability

N2-Methylguanosine (m2G; IUPAC: 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one) is an endogenous modified purine nucleoside found at conserved positions in tRNA, rRNA, and snRNA across all domains of life. It is formed by post-transcriptional methylation of the exocyclic N2 amine of guanosine, yielding a molecular formula of C11H15N5O5 and a molecular weight of 297.27 g/mol.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Cat. No. B15088763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)
InChIKeySLEHROROQDYRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Methylguanosine (m2G, CAS 2140-77-4): A Site-Specific Modified Purine Nucleoside for RNA Biology and Translation Research


N2-Methylguanosine (m2G; IUPAC: 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one) is an endogenous modified purine nucleoside found at conserved positions in tRNA, rRNA, and snRNA across all domains of life [1]. It is formed by post-transcriptional methylation of the exocyclic N2 amine of guanosine, yielding a molecular formula of C11H15N5O5 and a molecular weight of 297.27 g/mol [2]. Unlike the more abundant 7-methylguanosine (m7G) that dominates mRNA cap structures, m2G is distinguished by methylation at the Watson-Crick base-pairing face, which preserves canonical G-C and G·U wobble pairing while altering the steric and hydrogen-bonding landscape of the major groove [3]. This positional specificity makes m2G a critical tool compound for investigating RNA structure–function relationships, translation initiation mechanisms, and epitranscriptomic regulation, where substitution with unmodified guanosine or dimethylated analogs yields measurably divergent outcomes.

Why Guanosine or N2,N2-Dimethylguanosine Cannot Substitute for N2-Methylguanosine in Quantitative RNA Studies


Although m2G differs from guanosine by only a single methyl group at the N2 position, this modification produces a discrete set of biophysical and biochemical properties that cannot be recapitulated by unmodified guanosine, N2,N2-dimethylguanosine (m22G), or alternative methylation isomers such as 7-methylguanosine (m7G). The N2-monomethyl group preserves iso-energetic base-pairing with cytidine and uridine [1], whereas the addition of a second methyl group (m22G) introduces a steric clash in the major groove that measurably reduces RNA duplex thermodynamic stability [2]. In the context of eukaryotic translation initiation, N2-monomethylated cap analogs exhibit enhanced inhibitory potency toward the eIF4E cap-binding complex relative to unmethylated counterparts, yet N2,N2-dimethylation abolishes this gain entirely—a non-linear structure–activity relationship that precludes extrapolation from either extreme [3]. Furthermore, m2G possesses a distinct UV spectroscopic signature with pH-dependent λmax shifts (259 nm at pH 1, 253 nm at pH 7, 258 nm at pH 13) and an extinction coefficient (ε = 15.1 L mmol⁻¹ cm⁻¹ at 254 nm) that differs from guanosine, enabling specific quantification in complex nucleoside mixtures [4]. These quantifiable divergences mean that procurement decisions based on assumed functional equivalence will introduce uncontrolled variables into experimental systems.

Quantitative Differentiation Evidence for N2-Methylguanosine (CAS 2140-77-4) Against Closest Analogs


Thermodynamic Stability: m2G Preserves RNA Duplex Stability Whereas N2,N2-Dimethylguanosine (m22G) Is Destabilizing

In a systematic analysis of RNA duplexes, substituting guanosine (G) with N2-methylguanosine (m2G) in G-C Watson-Crick pairs and G·U wobble pairs produced no significant change in thermodynamic stability (ΔΔG ≈ 0 kcal/mol), with the sole exception of an internal m2G·U pair that exhibited a modest stabilization of 0.3 kcal/mol [1]. In contrast, substitution with N2,N2-dimethylguanosine (m22G) results in reduced duplex stability as evidenced by lower melting temperatures (Tm), attributable to steric clash between the second N2-methyl group and the major groove edge of paired adenine [2]. This differential is critical: m2G permits investigation of N2-methylation effects on RNA structure without the confounding variable of altered secondary structure stability, whereas m22G intrinsically perturbs RNA folding thermodynamics.

RNA thermodynamics modified nucleoside biophysics duplex stability

eIF4E Cap-Binding Inhibition: N2-Methylguanosine Defines the Lower-Affinity Baseline for Cap-Dependent Translation Studies

N2-Methylguanosine inhibits the binding of 7-methyl-GTP to eukaryotic translation initiation factor 4E (eIF4E) with an IC50 exceeding 400,000 nM (i.e., >400 µM), as recorded in the ChEMBL bioactivity database . By comparison, the physiological cap ligand 7-methyl-GTP (m7GTP) binds eIF4E with a dissociation constant (Kd) in the sub-micromolar range (typical Kd ~ 0.1–0.5 µM), and the dinucleotide cap analog m7GpppG exhibits a KI of 0.89 µM in a rabbit reticulocyte lysate translation inhibition assay [1]. This approximately 400- to 1000-fold difference in affinity establishes m2G as a functionally inert or negligibly competitive ligand for eIF4E when used at standard experimental concentrations, in contrast to 7-methylguanosine-containing caps that potently engage the translation machinery.

translation initiation eIF4E cap analogue cancer biology

Translation Inhibition SAR: Single N2-Methylation Enhances Inhibitory Potency; N2,N2-Dimethylation Abolishes It

In a comprehensive evaluation of 58 cap analogues by Cai et al. (1999), the addition of a single methyl group at the N2 position of 7-methylguanosine monophosphate (m7GMP) improved inhibitory potency 2.8-fold (KI reduced from 382 µM for compound 1 [m7GMP] to 136 µM for compound 7 [m2,7-dimethyl GMP]) [1]. At the triphosphate level, 2,7-dimethyl GTP (compound 26) exhibited a KI of 4.31 µM, comparable to 7-methyl GTP (compound 22, KI = 4.39 µM). Critically, the addition of a second methyl group to yield 2,2,7-trimethyl GTP (compound 30) increased the KI to 75.8 µM—a 17-fold loss of inhibitory activity relative to 7-methyl GTP [1]. This non-monotonic SAR demonstrates that N2-monomethylation and N2,N2-dimethylation produce functionally opposite outcomes despite differing by only one methyl group, establishing a narrow optimal modification window uniquely occupied by the monomethyl species.

structure-activity relationship translation inhibition cap analogue design anticancer drug discovery

UV Spectroscopic Differentiation: Distinct pH-Dependent λmax Shifts Enable Specific Detection of m2G in Nucleoside Mixtures

N2-Methylguanosine displays pH-dependent UV absorption maxima distinct from guanosine and other methylated guanosine isomers. At physiological pH 7, m2G exhibits λmax = 253 nm with a molar extinction coefficient ε = 15.1 L mmol⁻¹ cm⁻¹ in water [1]. At pH 1, λmax shifts to 259 nm, and at pH 13, to 258 nm [2]. In comparison, guanosine shows λmax ≈ 252–253 nm at pH 7 with ε ≈ 13.7 L mmol⁻¹ cm⁻¹ [3]. 7-Methylguanosine (m7G) exhibits a markedly different profile with λmax ≈ 258 nm at pH 7 and significantly altered extinction due to the quaternary amine character of the N7-methylated base. The 5-nm bathochromic shift of m2G at acidic pH (259 vs 254 nm) provides a diagnostic spectral signature that enables chromatographic co-elution resolution and selective quantification in complex biological matrices without requiring mass spectrometric detection.

analytical chemistry nucleoside quantification UV spectroscopy RNA modification analysis

Crystallographically Defined Conformation: N2-Methyl Rotamer Preferences Distinguish m2G from Both Guanosine and m22G

The crystal structure of N2-methylguanosine, solved at atomic resolution by Ginell et al. (1978), reveals that the N2-methyl substituent adopts a conformation proximal to the imidazole ring of the purine base, with the methyl group oriented toward the N3 position [1]. In solution, NMR evidence indicates no restricted rotation about the C–N bond, meaning m2G can populate both s-cis and s-trans rotameric states [2]. This conformational flexibility contrasts with N2,N2-dimethylguanosine (m22G), where the second methyl group imposes steric constraints that restrict the accessible rotamer space [3]. Quantum chemical PCILO calculations confirm that m2G and m22G exhibit measurably different conformational energy landscapes, with m2G retaining greater rotational freedom at the exocyclic amine [3]. These structural differences manifest functionally: the crystal structure of an RNA duplex with tandem m22G:A pairs shows a forced sheared geometry distinct from the standard sheared G:A pair, whereas m2G:A pairs can adopt conformations closer to the unmodified G:A geometry [4].

X-ray crystallography nucleoside conformation tRNA structure rotamer chemistry

High-Value Research and Procurement Application Scenarios for N2-Methylguanosine (CAS 2140-77-4)


RNA Chemical Biology: Site-Specific Incorporation into Synthetic Oligonucleotides for Structure–Function Studies

When designing synthetic RNA oligonucleotides to investigate the biological role of N2-guanosine methylation in tRNA, rRNA, or snRNA function, N2-methylguanosine phosphoramidite (or the unprotected nucleoside for enzymatic incorporation) is the sole appropriate building block. As established by Rife et al. (1998), m2G substitution preserves duplex thermodynamic stability (ΔΔG ≈ 0 kcal/mol), allowing researchers to attribute any observed phenotypic changes—such as altered aminoacylation kinetics, ribosome binding, or spliceosome assembly—directly to the modification rather than to collateral RNA misfolding [1]. In contrast, m22G incorporation confounds interpretation by simultaneously introducing both the methylation mark and duplex destabilization [2]. Procurement specifications should require ≥98% HPLC purity with confirmatory λmax verification at 253 nm (pH 7) [3].

Translation Initiation Research: Negative Control Compound for eIF4E Cap-Binding and Inhibitor Screening Assays

For laboratories performing fluorescence polarization, SPR, or ITC-based eIF4E binding assays to screen cap analogue inhibitors, m2G serves as a validated low-affinity reference ligand. Its IC50 > 400 µM for eIF4E ensures that at typical screening concentrations (1–100 µM), m2G produces negligible competition with fluorescently labeled m7GTP probes. This stands in contrast to 7-methylguanosine derivatives, which potently displace probe at sub-micromolar concentrations. In high-throughput screening campaigns for anticancer agents targeting eIF4E overexpression, inclusion of m2G as an inert control well establishes the assay's dynamic range and eliminates false-positive hits arising from non-specific nucleotide binding. The Cai et al. (1999) KI dataset further provides a quantitative framework for benchmarking novel N2-modified cap analogues against the known monomethyl vs dimethyl SAR [4].

Epitranscriptomic Biomarker Discovery: LC-MS/MS and HPLC-UV Quantification of m2G in Urinary Nucleoside Profiles

N2-Methylguanosine is excreted in human urine as a metabolic endpoint of tRNA turnover, and its levels have been investigated as potential biomarkers for cancer and degenerative diseases. The distinct UV spectral properties of m2G—λmax 253 nm at pH 7 with ε = 15.1 L mmol⁻¹ cm⁻¹, shifting to 259 nm at pH 1 [3][5]—enable its chromatographic resolution and quantification from complex urinary nucleoside extracts using reverse-phase HPLC with diode-array detection (DAD). This spectroscopic differentiation from co-eluting guanosine (λmax ~252 nm) and 7-methylguanosine (~258 nm) allows peak identity confirmation by UV ratio analysis without requiring MS/MS verification for every sample, reducing analytical runtime and cost in large cohort studies. Researchers should source m2G reference standard of ≥97% purity with a certificate of analysis documenting λmax and ε values.

Medicinal Chemistry: Scaffold for N2-Modified Cap Analogue Libraries Targeting eIF4E-Driven Cancers

For medicinal chemistry programs synthesizing libraries of cap analogues as potential translation inhibitors for oncology applications, the non-monotonic SAR established by Cai et al. (1999) provides a critical design rule: N2-monomethylation enhances inhibitory potency (2.8-fold at MP level; comparable at TP level), whereas N2,N2-dimethylation reduces potency by 17-fold relative to the unsubstituted parent [4]. This finding dictates that synthetic efforts should focus on N2-monomethyl guanosine as the core scaffold, with combinatorial diversification at N7 and the phosphate chain rather than at the N2 position. Procurement of high-purity m2G (CAS 2140-77-4) as the starting material for phosphoramidite synthesis or direct phosphorylation avoids the need for selective mono-methylation of guanosine, which is technically challenging due to competing N7 and N2 reactivity. Vendors should provide batch-specific purity (≥98% by HPLC) and residual solvent analysis for DMSO compatibility.

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